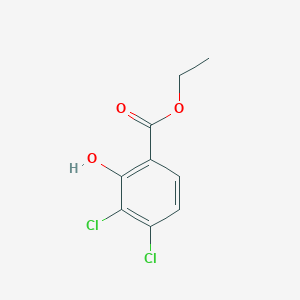
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. The presence of chloro, chloromethyl, and trifluoromethyl groups in this compound makes it highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-4-(trifluoromethyl)pyridine. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, can react with the chloro and chloromethyl groups.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive functional groups. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloromethyl group.
5-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)-4-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
Uniqueness
The presence of both chloro and chloromethyl groups in 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine makes it unique compared to its similar compounds. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
Molekularformel |
C7H4Cl2F3N |
|---|---|
Molekulargewicht |
230.01 g/mol |
IUPAC-Name |
5-chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2 |
InChI-Schlüssel |
RGFAHEDOAGNXHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


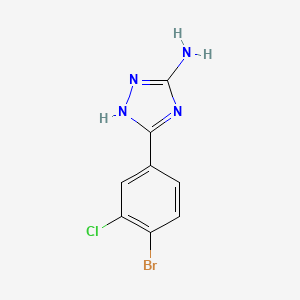
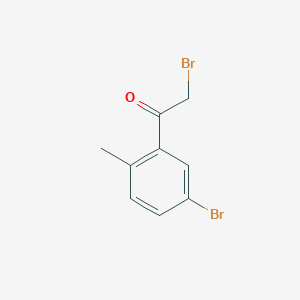
![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)
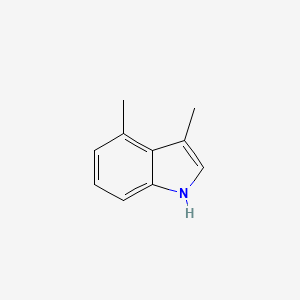



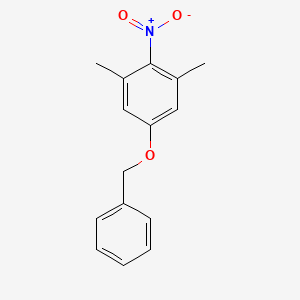
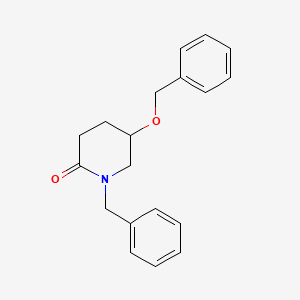

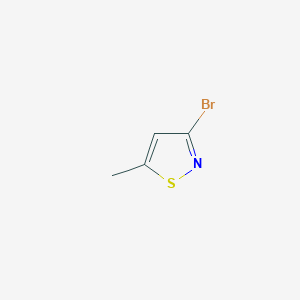
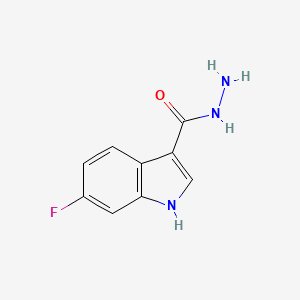
![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
